molecular formula C15H22O4 B1254655 4'-Dihydroabscisic acid CAS No. 84026-26-6

4'-Dihydroabscisic acid

Cat. No.: B1254655
CAS No.: 84026-26-6
M. Wt: 266.33 g/mol
InChI Key: MWGXQVSTMXPXIW-WEYXYWBQSA-N
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Description

4'-Dihydroabscisic acid belongs to the class of organic compounds known as abscisic acids and derivatives. These are terpene compounds containing the abscisic acid moiety, which is characterized by a 3-methylpenta-2, 4-dienoic acid attached to the C1 carbon of a 4-oxocyclohex-2-ene moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in pulses. This makes this compound a potential biomarker for the consumption of this food product.
2-trans-4'-dihydroabscisic acid is an apo carotenoid sesquiterpenoid that is 2-trans-abscisic acid in which the keto group at position 4' has been reduced to the corresponding alcohol. It has a role as an Arabidopsis thaliana metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, an apo carotenoid sesquiterpenoid, a tertiary allylic alcohol and a secondary allylic alcohol.

Properties

CAS No.

84026-26-6

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2E,4E)-5-(1,4-dihydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H22O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,12,16,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+

InChI Key

MWGXQVSTMXPXIW-WEYXYWBQSA-N

SMILES

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O

Isomeric SMILES

CC1=CC(CC(C1(/C=C/C(=C/C(=O)O)/C)O)(C)C)O

Canonical SMILES

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Dihydroabscisic acid
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4'-Dihydroabscisic acid
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4'-Dihydroabscisic acid
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4'-Dihydroabscisic acid
Reactant of Route 5
4'-Dihydroabscisic acid
Reactant of Route 6
4'-Dihydroabscisic acid

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